Cas no 67590-58-3 (4-ethyl-7-methyl-2,6-dioxa-7-aza-1-phosphabicyclo[2.2.2]octane)
![4-ethyl-7-methyl-2,6-dioxa-7-aza-1-phosphabicyclo[2.2.2]octane structure](https://nl.kuujia.com/scimg/cas/67590-58-3x500.png)
67590-58-3 structure
Productnaam:4-ethyl-7-methyl-2,6-dioxa-7-aza-1-phosphabicyclo[2.2.2]octane
4-ethyl-7-methyl-2,6-dioxa-7-aza-1-phosphabicyclo[2.2.2]octane Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-ethyl-7-methyl-2,6-dioxa-7-aza-1-phosphabicyclo[2.2.2]octane
- 67590-58-3
- 4-Ethyl-7-methyl-2,6-dioxa-7-aza-1-phosphabicyclo(2.2.2)octane
- DTXSID80217912
- 2,6-Dioxa-7-aza-1-phosphabicyclo(2.2.2)octane, 4-ethyl-7-methyl-
- BRN 2240328
-
- Inchi: InChI=1S/C7H14NO2P/c1-3-7-4-8(2)11(9-5-7)10-6-7/h3-6H2,1-2H3
- InChI-sleutel: LPROUMBHXFIYBY-UHFFFAOYSA-N
- LACHT: CCC12CN(P(OC1)OC2)C
Berekende eigenschappen
- Exacte massa: 175.07632
- Monoisotopische massa: 175.07621569g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 1
- Complexiteit: 157
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.8
- Topologisch pooloppervlak: 21.7Ų
Experimentele eigenschappen
- PSA: 21.7
4-ethyl-7-methyl-2,6-dioxa-7-aza-1-phosphabicyclo[2.2.2]octane Gerelateerde literatuur
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Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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